7n-Methyl-8-hydroguanosine-5'-diphosphate

Vue d'ensemble

Description

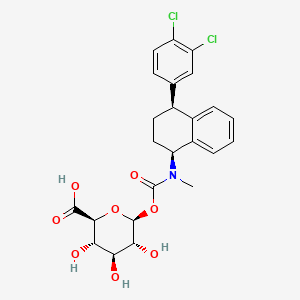

7n-Methyl-8-hydroguanosine-5’-diphosphate is a purine ribonucleoside 5’-diphosphate having 7-methyl-7,8-dihydroguanine as the nucleobase . It belongs to the class of organic compounds known as purine ribonucleoside diphosphates .

Molecular Structure Analysis

The molecular formula of 7n-Methyl-8-hydroguanosine-5’-diphosphate is C11H19N5O11P2 . Its exact mass is 459.06 and the molecular weight is 459.240 . The compound contains a total of 50 bonds, including 31 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis

The elemental composition of 7n-Methyl-8-hydroguanosine-5’-diphosphate is C, 28.77; H, 4.17; N, 15.25; O, 38.32; P, 13.49 . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs .Applications De Recherche Scientifique

Crystal Structure Analysis

Scientific Field

Structural Biology

Methods of Application

The crystal structure of the complex was determined using X-ray diffraction. The resolution of the structure was 1.80 Å .

Therapeutic Target for EIF4E mRNA

Scientific Field

Molecular Biology and Therapeutics

Summary of the Application

7n-Methyl-8-Hydroguanosine-5’-Diphosphate has potential therapeutic applications targeting EIF4E messenger RNA (EIF4E mRNA) .

Methods of Application

The Methyltransferase-like 3 (METTL3) has potential in affecting the response of 7n-Methyl-8-Hydroguanosine-5’-Diphosphate through regulating the expression of EIF4E messenger RNA (EIF4E mRNA) .

Results or Outcomes

The regulation of EIF4E mRNA by METTL3 could potentially affect the response of cells to 7n-Methyl-8-Hydroguanosine-5’-Diphosphate .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQODJOAVWUWVHJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909228 | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7n-Methyl-8-hydroguanosine-5'-diphosphate | |

CAS RN |

104809-16-7 | |

| Record name | 7-Methylguanosine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-methyl-7,8-dihydroguanosine-5'-diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)